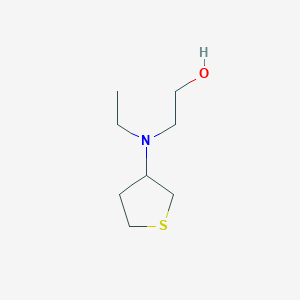
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol
描述
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C8H17NOS and its molecular weight is 175.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Ethyl(tetrahydrothiophen-3-yl)amino)ethan-1-ol, with the chemical formula CHNOS, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 175.29 g/mol
- Purity : Minimum 95%
- IUPAC Name : 2-(ethyl(tetrahydrothiophen-3-yl)amino)ethanol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene compounds show selective activity against various pathogens, including Chlamydia and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Chlamydia trachomatis | 64 | |
| Compound B | Staphylococcus aureus | 32 | |
| Compound C | Escherichia coli | 128 |
The mechanism by which these compounds exert their antimicrobial effects typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. For example, certain thiophene derivatives have been shown to alter chlamydial inclusion morphology and size in infected cells, indicating a direct impact on pathogen viability .
Case Studies
Several case studies have explored the efficacy of thiophene-based compounds in clinical settings:
- Study on Chlamydial Infections : A study evaluated the effectiveness of a series of thiophene derivatives against Chlamydia trachomatis. The results revealed that specific derivatives not only reduced the number of inclusions but also altered their morphology, suggesting a potent mechanism against this pathogen .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of related compounds against common bacterial strains. Results indicated that certain modifications to the thiophene ring enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity associated with these compounds. Preliminary assessments have shown that many thiophene derivatives exhibit low toxicity towards human cell lines, which is promising for potential therapeutic applications .
Table 2: Toxicity Assessment of Thiophene Derivatives
属性
IUPAC Name |
2-[ethyl(thiolan-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-2-9(4-5-10)8-3-6-11-7-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAKIZYYOCYFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















